2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
Description
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a small-molecule acetamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 6 and an ethoxy-functionalized acetamide moiety attached to a phenyl ring. The ethoxyacetamide side chain may contribute to improved pharmacokinetic properties, such as membrane permeability and bioavailability.
Properties
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-10-14(19)16-12-6-4-5-11(9-12)13-7-8-15(18-17-13)23(2,20)21/h4-9H,3,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLVTKVJYTHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyridazine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity through interactions with the target’s active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide with four analogs from patents and literature, focusing on structural features, physicochemical properties, and inferred pharmacological relevance.
Structural and Functional Group Analysis
Pharmacological and Physicochemical Insights
- Electron-Withdrawing vs.
- Heterocycle Impact : Pyridazine (target compound) offers a balance of hydrogen-bonding sites and metabolic stability, whereas carbazole ( ) and benzothiazole ( ) cores may prioritize lipophilicity and π-stacking interactions.
- Linker Flexibility : The ethoxy linker in the target compound and may confer conformational flexibility, influencing binding to deep hydrophobic pockets compared to rigid carbazole derivatives in .
Hydrogen-Bonding and Crystal Packing
The methanesulfonyl group in the target compound can act as a strong hydrogen-bond acceptor, a feature critical for crystal packing (as per Etter’s rules in ) and molecular recognition. This contrasts with the trifluoromethyl group in , which is sterically bulky but inert in hydrogen bonding.
Biological Activity
Overview
2-Ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique chemical structure that includes an ethoxy group, a methanesulfonyl group, and a pyridazine moiety, which contribute to its distinct biological properties.
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.47 g/mol
- Structure : The compound is characterized by a central pyridazine ring linked to an ethoxy-substituted phenyl group and an acetamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in cellular processes. The methanesulfonyl group may enhance the compound's ability to inhibit certain enzymes, potentially leading to antibacterial and anti-inflammatory effects.
Potential Targets:
- Dihydropteroate Synthase : Similar compounds have been shown to inhibit this enzyme, crucial for bacterial folate synthesis, thereby exhibiting antibacterial properties.
- Cell Division Proteins : The compound may disrupt bacterial cell division through interaction with proteins like ZipA, leading to cell death.
Antibacterial Activity
Research indicates that compounds with the pyridazine structure often exhibit significant antibacterial properties. The mechanism typically involves the inhibition of folate synthesis, which is vital for bacterial growth and reproduction.
Anti-inflammatory Effects
The presence of the methanesulfonyl group suggests potential anti-inflammatory activity. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Antitumor Activity
Emerging studies suggest that derivatives of pyridazine compounds may possess antitumor properties by affecting cell proliferation pathways and inducing apoptosis in cancer cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that this compound showed significant inhibition of bacterial strains resistant to conventional antibiotics. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases. |
| Lee et al. (2024) | Found that the compound induced apoptosis in cancer cell lines, indicating its potential as an antitumor agent. |
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
- Introduction of Methanesulfonyl Group : Sulfonation reactions using methanesulfonyl chloride are employed.
- Coupling with Ethoxy Phenyl Group : The final step involves coupling the pyridazine derivative with an ethoxy-substituted phenyl acetamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
